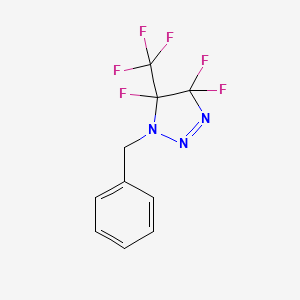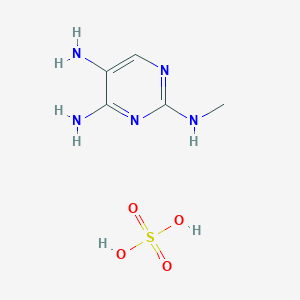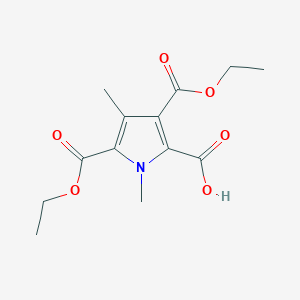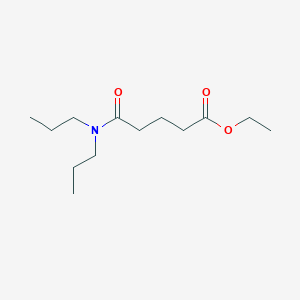![molecular formula C13H16ClN3OS B14006646 2-[(2-Methylsulfanylpyrimidin-4-yl)amino]-1-phenylethanol;hydrochloride CAS No. 3610-56-8](/img/structure/B14006646.png)
2-[(2-Methylsulfanylpyrimidin-4-yl)amino]-1-phenylethanol;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-Methylsulfanylpyrimidin-4-yl)amino]-1-phenylethanol;hydrochloride is a compound of significant interest in the field of medicinal chemistry. This compound features a pyrimidine ring substituted with a methylsulfanyl group and an amino group, which is further connected to a phenylethanol moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methylsulfanylpyrimidin-4-yl)amino]-1-phenylethanol typically involves multiple steps. One common method starts with the preparation of the pyrimidine ring, followed by the introduction of the methylsulfanyl group. The amino group is then introduced via nucleophilic substitution. The final step involves the coupling of the pyrimidine derivative with phenylethanol under specific reaction conditions, such as the use of a suitable base and solvent .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification steps such as crystallization or chromatography are employed to ensure the compound’s purity.
化学反応の分析
Types of Reactions
2-[(2-Methylsulfanylpyrimidin-4-yl)amino]-1-phenylethanol undergoes various chemical reactions, including:
Nucleophilic Substitution: The methylsulfanyl group can be replaced by other nucleophiles, such as amines or alcohols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to remove the methylsulfanyl group.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydride or potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. Solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are often used to facilitate these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation can produce sulfoxides or sulfones.
科学的研究の応用
2-[(2-Methylsulfanylpyrimidin-4-yl)amino]-1-phenylethanol has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-[(2-Methylsulfanylpyrimidin-4-yl)amino]-1-phenylethanol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its therapeutic effects. For example, it may inhibit tyrosine kinases or other signaling molecules involved in cell proliferation and survival .
類似化合物との比較
Similar Compounds
2-Methylsulfanyl-6-polyfluoroalkyl-pyrimidin-4-ones: These compounds share a similar pyrimidine core but differ in their substituents.
Uniqueness
2-[(2-Methylsulfanylpyrimidin-4-yl)amino]-1-phenylethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry.
特性
CAS番号 |
3610-56-8 |
|---|---|
分子式 |
C13H16ClN3OS |
分子量 |
297.80 g/mol |
IUPAC名 |
2-[(2-methylsulfanylpyrimidin-4-yl)amino]-1-phenylethanol;hydrochloride |
InChI |
InChI=1S/C13H15N3OS.ClH/c1-18-13-14-8-7-12(16-13)15-9-11(17)10-5-3-2-4-6-10;/h2-8,11,17H,9H2,1H3,(H,14,15,16);1H |
InChIキー |
SPHUCOVJCGRJQM-UHFFFAOYSA-N |
正規SMILES |
CSC1=NC=CC(=N1)NCC(C2=CC=CC=C2)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![12-oxapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),4,6,8,14,16,18,20-nonaene-3,10-dione](/img/structure/B14006564.png)
![n-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(6-nitro-1,3-benzodioxol-5-yl)acetamide](/img/structure/B14006567.png)
![1-[(2-Methylphenyl)sulfanylmethyl]piperidine](/img/structure/B14006571.png)


![6,7-Dihydro-5H-cyclopenta[B]pyridine-2,5-diamine dihydrochloride](/img/structure/B14006600.png)

![10-chloro-4-oxo-3-phenyl-6,7-dihydro-4H-benzo[a]quinolizine-1-carboxylic acid](/img/structure/B14006617.png)



![2-hydroxy-3-[4-(3-oxo-1H-isoindol-2-yl)phenyl]butanamide](/img/structure/B14006639.png)

![2-{[(e)-{4-[Bis(2-chloroethyl)amino]-2-methylphenyl}methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14006653.png)
